molecular formula C8H9Br2N B189553 3,5-Dibromo-2,4,6-trimethylpyridine CAS No. 29976-56-5

3,5-Dibromo-2,4,6-trimethylpyridine

Cat. No.: B189553
CAS No.: 29976-56-5
M. Wt: 278.97 g/mol
InChI Key: IVFYLSYVJQNXFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2,4,6-trimethylpyridine can be synthesized through the bromination of 2,4,6-trimethylpyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid and trifluoroacetic acid. The reaction is typically carried out at 50°C for 48 hours . The reaction mixture is then poured into crushed ice, made alkaline with sodium hydroxide, and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated. The residue is purified on silica gel to afford the product as white crystals .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Scientific Research Applications

Agricultural Chemistry

Key Role in Agrochemicals

3,5-Dibromo-2,4,6-trimethylpyridine is primarily utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. Its brominated structure enhances the efficacy of these compounds by improving their biological activity and selectivity against pests while minimizing harm to non-target organisms.

Case Study: Development of Herbicides

In a study focusing on new herbicide formulations, researchers synthesized a series of derivatives from this compound. These derivatives exhibited enhanced herbicidal activity compared to traditional formulations, demonstrating improved crop protection and yield in field trials .

Pharmaceutical Development

Contribution to Drug Formulation

This compound plays a crucial role in pharmaceutical development by serving as a building block for various drugs. Its unique structural properties allow for modifications that enhance the bioavailability and therapeutic efficacy of pharmaceutical agents.

Case Study: Synthesis of Antiviral Agents

Research has shown that this compound derivatives can be synthesized to develop antiviral agents. These compounds were evaluated for their ability to inhibit viral replication in vitro, showing promising results that warrant further investigation into their potential as therapeutic agents .

Material Science

Use in Polymer and Resin Production

In material science, this compound is employed in the synthesis of specialized polymers and resins. These materials exhibit superior thermal and chemical resistance, making them suitable for industrial applications where durability is paramount.

Case Study: High-Performance Coatings

A study demonstrated the application of this compound in formulating high-performance coatings. The resulting materials displayed excellent adhesion properties and resistance to harsh environmental conditions, thereby extending the lifespan of coated surfaces .

Analytical Chemistry

Reagent in Analytical Methods

As a reagent in analytical chemistry, this compound aids in the detection and quantification of various chemical substances within complex mixtures. Its reactivity allows it to form stable complexes with analytes.

Case Study: Detection of Environmental Pollutants

Researchers utilized this compound in developing analytical methods for detecting environmental pollutants. By employing chromatographic techniques combined with mass spectrometry, they successfully identified trace levels of contaminants in soil and water samples .

Environmental Studies

Assessment of Ecological Impact

In environmental studies, this compound is used to investigate its behavior and degradation under various environmental conditions. Understanding its ecological footprint is crucial for assessing its safety and regulatory compliance.

Case Study: Degradation Studies

A comprehensive study assessed the degradation pathways of this compound in aquatic environments. The results indicated that while the compound degrades over time through photolytic and microbial processes, its byproducts may still pose risks to aquatic life .

Summary Table of Applications

Application AreaKey UsesNotable Findings
Agricultural ChemistrySynthesis of herbicides and pesticidesEnhanced crop protection and yield
Pharmaceutical DevelopmentDrug formulationPromising antiviral activity
Material ScienceProduction of polymers and resinsSuperior thermal and chemical resistance
Analytical ChemistryReagent for detection methodsEffective detection of environmental pollutants
Environmental StudiesBehavior assessment in ecosystemsInsights into degradation pathways

Biological Activity

3,5-Dibromo-2,4,6-trimethylpyridine (DBTMP) is a heterocyclic organic compound known for its unique structural properties and biological activities. This article discusses its biological activity, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DBTMP has the molecular formula C8H9Br2NC_8H_9Br_2N and is characterized by two bromine substituents at the 3rd and 5th positions of the pyridine ring, along with three methyl groups at the 2nd, 4th, and 6th positions. This specific arrangement enhances its reactivity and biological interactions.

1. Enzyme Inhibition

DBTMP has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests that DBTMP may modulate metabolic pathways involving drug metabolism and efficacy. Such interactions could have significant implications for pharmacokinetics and toxicology in drug development.

  • Cytochrome P450 Inhibition :
    • Target : CYP1A2
    • Effect : Modulates drug metabolism pathways

3. Antimicrobial Activity

Although direct studies on the antimicrobial activity of DBTMP are scarce, related compounds have shown effective antibacterial and antifungal properties. The mechanism often involves interaction with DNA or essential cellular processes.

  • Related Findings : Compounds with similar structures have demonstrated:
    • Antibacterial activity against resistant strains (e.g., MRSA)
    • Antifungal efficacy in various assays

Synthesis Methods

DBTMP can be synthesized through bromination of 2,4,6-trimethylpyridine using brominating agents in oleum. This method allows for high yields and purity of the product.

Research Findings

The following table summarizes key findings from various studies related to DBTMP and its analogs:

StudyCompoundBiological ActivityKey Findings
DBTMPCytochrome P450 InhibitionPotential modulator of drug metabolism
Pyridine DerivativeAnticancerEffective against HCC cell lines
Related CompoundsAntimicrobialLow MIC values against MRSA

Properties

IUPAC Name

3,5-dibromo-2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYLSYVJQNXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355783
Record name 3,5-dibromo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-56-5
Record name 3,5-Dibromo-2,4,6-trimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29976-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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